1-tert-butyl-1H-imidazole-5-carbaldehyde
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Overview
Description
1-tert-butyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with a tert-butyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by selective oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 1-tert-butyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-tert-butyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-tert-butyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
- 1-tert-butyl-1H-imidazole-4-carbaldehyde
- 1-tert-butyl-1H-imidazole-2-carbaldehyde
- 1-tert-butyl-1H-imidazole-5-methanol
Uniqueness: 1-tert-butyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the tert-butyl and aldehyde groups on the imidazole ring, which can significantly influence its reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
1314981-20-8 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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